molecular formula C19H24N2 B5865712 1-(4-methylbenzyl)-4-(2-methylphenyl)piperazine

1-(4-methylbenzyl)-4-(2-methylphenyl)piperazine

Cat. No. B5865712
M. Wt: 280.4 g/mol
InChI Key: ZYAZZVUWVMLTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-4-(2-methylphenyl)piperazine, also known as 4-MBCP, is a chemical compound that belongs to the piperazine family. It is a psychoactive substance that has been the subject of scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 1-(4-methylbenzyl)-4-(2-methylphenyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, which means it binds to and activates serotonin receptors in the brain. This activation leads to an increase in the levels of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
Biochemical and Physiological Effects
Research has shown that this compound has various biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and motivation. Additionally, this compound has been shown to have anti-inflammatory properties and may reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methylbenzyl)-4-(2-methylphenyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has a low toxicity profile, which means it can be used in experiments without causing harm to the subjects. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-(4-methylbenzyl)-4-(2-methylphenyl)piperazine. One area of interest is its potential therapeutic effects in the treatment of mental health disorders such as depression and anxiety. Additionally, research could focus on understanding the compound's mechanism of action and how it interacts with serotonin receptors in the brain. Finally, further studies could investigate the anti-inflammatory properties of this compound and its potential applications in the treatment of autoimmune diseases.
Conclusion
In conclusion, this compound is a psychoactive substance that has been the subject of scientific research due to its potential therapeutic properties. Research has shown that it has potential applications in the treatment of mental health disorders and autoimmune diseases. However, more research is needed to fully understand its mechanism of action and its potential therapeutic benefits.

Synthesis Methods

The synthesis of 1-(4-methylbenzyl)-4-(2-methylphenyl)piperazine involves the reaction of 4-methylbenzyl chloride with 2-methylphenylpiperazine in the presence of a base. This reaction results in the formation of this compound, which is then purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

Research on 1-(4-methylbenzyl)-4-(2-methylphenyl)piperazine has shown promising results in various areas such as neuroscience, pharmacology, and psychiatry. Studies have demonstrated that this compound has potential therapeutic effects in the treatment of depression, anxiety, and other mental health disorders. Additionally, research has shown that this compound has anti-inflammatory properties and may have applications in the treatment of autoimmune diseases.

properties

IUPAC Name

1-(2-methylphenyl)-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-16-7-9-18(10-8-16)15-20-11-13-21(14-12-20)19-6-4-3-5-17(19)2/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAZZVUWVMLTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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